molecular formula C25H24FN3O3 B11026066 2-Amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile

2-Amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile

Cat. No.: B11026066
M. Wt: 433.5 g/mol
InChI Key: UXVMDIMATKCTOT-UHFFFAOYSA-N
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Description

2-Amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile is a complex heterocyclic compound. It belongs to the class of spiroheterocycles, which are known for their rigid spatial structures that enhance potential binding with biochemical targets such as enzymes, receptors, and ion channels . The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 2-Amino-8’-fluoro-6’-methyl-2’,5-dioxo-5,5’,6,6’,7,8-hexahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’'-cyclopentane]-3-carbonitrile involves multiple steps. One of the convenient methods for annelation of the pyrroledione fragment at the i,j sides of hydroquinoline is the Stollé type reaction of hydroquinoline with oxalyl chloride . The presence of a free secondary amino group in the starting materials allows for further reactions. Cyclocondensation of these compounds with various dinucleophiles and a three-component cyclocondensation with malononitrile and several carbonyl compounds with activated methylene groups are common synthetic routes .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride, malononitrile, and various carbonyl compounds. The major products formed from these reactions are often new polyheterocyclic systems with potential biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid spatial structure of the compound enhances its binding affinity with these targets, potentially leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C25H24FN3O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C25H24FN3O3/c1-13-11-24(7-2-3-8-24)29-21-15(13)9-14(26)10-16(21)25(23(29)31)17(12-27)22(28)32-19-6-4-5-18(30)20(19)25/h9-10,13H,2-8,11,28H2,1H3

InChI Key

UXVMDIMATKCTOT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)C(=C(OC6=C5C(=O)CCC6)N)C#N)F

Origin of Product

United States

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